![molecular formula C11H10F3NO2 B6289796 (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one CAS No. 1344400-76-5](/img/structure/B6289796.png)

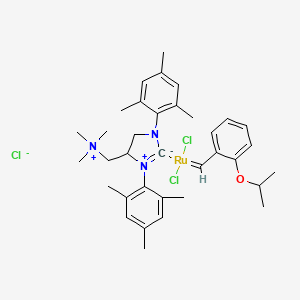

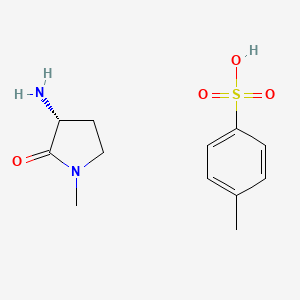

(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

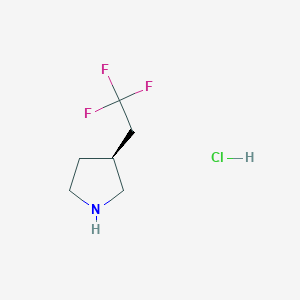

“(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is a chemical compound that has been mentioned in the context of being a novel key intermediate in the synthesis of rivaroxaban . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” involves complex chemical reactions. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters is also a part of the synthesis process .Molecular Structure Analysis

The molecular structure of “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is represented by the linear formula C12H14F3N3O2 . The molecular weight of this compound is 289.259 .Chemical Reactions Analysis

The chemical reactions involving “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” are complex and involve multiple steps. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which complements the established synthesis strategy of trifluoromethyl amines .科学的研究の応用

Medicinal Chemistry Intermediates

Trifluoromethyl ketones (TFMKs) are valuable in medicinal chemistry as key intermediates. Their unique properties make them suitable for constructing fluorinated pharmacons, which are important in drug development due to their enhanced stability and bioavailability .

Mechanistic Studies in Organic Chemistry

The redox potentials of trifluoromethyl-containing compounds are crucial for understanding trifluoromethylation reactions. These studies aid in designing new synthetic routes and improving existing ones .

Synthesis of Anticoagulants

A related compound has been identified as a novel intermediate in the synthesis of Rivaroxaban, a well-known anticoagulant medication .

Electrophilic Activation in Chemical Reactions

The introduction of a trifluoromethyl group into ketones increases the electrophilicity of the carbonyl group, which is beneficial for certain chemical reactions .

Asymmetric Hydrogenation

TFMKs are challenging substrates in asymmetric hydrogenation due to their stereoelectronic properties. Advances in catalysis have made it possible to efficiently synthesize chiral secondary alcohols from TFMKs .

特性

IUPAC Name |

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLUIUJLIBKQK-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)